molecular formula C13H9F3N2O2S B5534583 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea

1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea

Cat. No.: B5534583
M. Wt: 314.28 g/mol
InChI Key: PRDMIKJMVNACMH-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a thiourea moiety

Preparation Methods

The synthesis of 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea typically involves the reaction of furan-2-carbonyl chloride with 2-trifluoromethyl-phenylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea can be compared with other similar compounds, such as:

    1-(Furan-2-carbonyl)-3-phenyl-thiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(Furan-2-carbonyl)-3-(4-methyl-phenyl)-thiourea:

    1-(Furan-2-carbonyl)-3-(2-chlorophenyl)-thiourea: The presence of a chlorine atom instead of a trifluoromethyl group may affect its chemical stability and biological activity.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-4-1-2-5-9(8)17-12(21)18-11(19)10-6-3-7-20-10/h1-7H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMIKJMVNACMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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